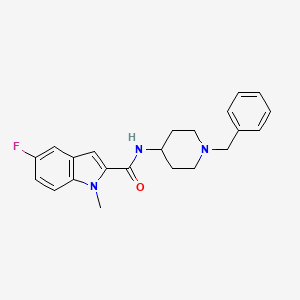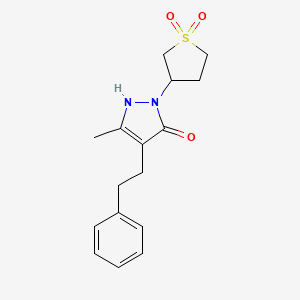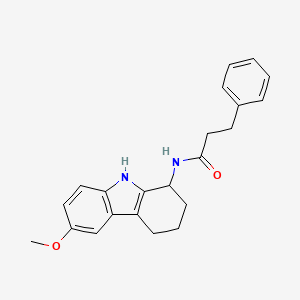![molecular formula C16H16N4O B12177144 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B12177144.png)
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities. The compound’s structure includes a benzimidazole ring fused with a pyridine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The pyridine ring is then introduced through various synthetic strategies, including the use of pyridine-2-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole or pyridine rings .
Wissenschaftliche Forschungsanwendungen
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)pyridine
- 5-methyl-1H-benzimidazole
- 2-(1H-benzimidazol-5-yl)pyridine
Uniqueness
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is unique due to its specific structural features, including the isopropyl group and the carboxamide linkage. These features may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C16H16N4O |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O/c1-10(2)15-19-12-7-6-11(9-14(12)20-15)18-16(21)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
WKYDFRKKHJBUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12177061.png)
![3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12177065.png)
![3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177069.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177082.png)


![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177140.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12177141.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)

